An In-depth Technical Guide to 3-Phenylpiperidine: Structure, Properties, and Pharmacological Significance
An In-depth Technical Guide to 3-Phenylpiperidine: Structure, Properties, and Pharmacological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenylpiperidine is a heterocyclic amine featuring a phenyl group attached to the third position of a piperidine ring. Structurally, it is a cyclized phenethylamine and serves as a crucial scaffold in medicinal chemistry.[1] While the pharmacology of the parent compound is not extensively documented, its derivatives are of significant interest, exhibiting a range of activities targeting the central nervous system.[2] This guide provides a comprehensive overview of the structure, properties, synthesis, and spectroscopic characterization of 3-Phenylpiperidine. It further explores the pharmacology of its key derivatives, OSU-6162 and 3-PPP, highlighting their mechanisms of action through detailed signaling pathways and experimental data.
Core Structure and Properties
3-Phenylpiperidine is an organic compound with the molecular formula C₁₁H₁₅N. It can be conceptualized as a β-phenethylamine molecule wherein a propyl group connects the amine to the β-carbon, forming the piperidine ring.[2] First described in the scientific literature in 1933, it serves as a valuable building block for more complex molecules.[2]
Physicochemical Properties
The compound is typically a colorless to pale yellow liquid or a solid, depending on purity and ambient temperature.[3] Its key physical and chemical identifiers are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₅N | [4] |
| Molar Mass | 161.24 g/mol | [4] |
| CAS Number | 3973-62-4 | [4] |
| IUPAC Name | 3-phenylpiperidine | [4] |
| Appearance | Colorless to almost clear liquid/solid | [3] |
| Boiling Point | 121°C (at 9 mmHg) | [3] |
| Melting Point | 142-143°C (hydrochloride salt) | [3] |
| Density | 0.967 g/cm³ | [3] |
| Refractive Index | 1.5256 | [3] |
| pKa | 10.01 ± 0.10 (Predicted) | [3] |
Spectroscopic Data
The structural identity of 3-Phenylpiperidine is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy: A proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons. An experimental spectrum in DMSO-d₆ shows a multiplet for the five phenyl protons between δ 7.16-7.30 ppm and a series of multiplets for the eleven piperidine protons between δ 1.35-3.13 ppm.[5]
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is expected to show distinct signals for the phenyl carbons (four signals due to symmetry) and the five carbons of the piperidine ring.
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. Key expected peaks include N-H stretching for the secondary amine, C-H stretching for both aromatic and aliphatic groups, and C=C stretching for the aromatic ring.
Mass Spectrometry (MS): In an electron ionization mass spectrum (EI-MS), 3-Phenylpiperidine (m/z = 161) would exhibit a prominent molecular ion peak. The fragmentation pattern is dominated by α-cleavage adjacent to the nitrogen atom, leading to the loss of substituents and the formation of stable iminium ions.[4] Ring fission of the piperidine moiety also contributes to the fragmentation pattern.
Synthesis of 3-Phenylpiperidine
Several synthetic routes to 3-Phenylpiperidine have been established. Two common methods are detailed below.
Method 1: Catalytic Hydrogenation of N-Benzyl-3-Phenylpiperidine
This method involves the debenzylation of a protected precursor via catalytic hydrogenation.
Experimental Protocol:
-
Reaction Setup: In a reaction flask, combine N-benzyl-3-phenylpiperidine (1.0 eq), 10% Palladium on carbon (Pd/C, ~20% by weight), anhydrous ethanol, and a small amount of glacial acetic acid.[3]
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (1 atm). Heat the reaction mixture to 60°C.[3]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed (approx. 12 hours).[3]
-
Workup: Cool the reaction mixture and filter it to remove the palladium catalyst. Concentrate the filtrate by rotary evaporation.[3]
-
Extraction: Dissolve the residue in water and extract multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate via rotary evaporation to yield 3-phenylpiperidine. A typical yield is around 89%.[3]
Method 2: Grignard Reaction and Cyclization
A more general and versatile synthesis starts from an N-protected 3-piperidone.
Experimental Protocol (Generalized):
-
Grignard Reaction: Treat an N-protected-3-piperidone (e.g., N-Boc-3-piperidone) with a phenyl Grignard reagent, such as phenylmagnesium bromide, in an appropriate ether solvent (e.g., THF, diethyl ether).[5] This forms the tertiary alcohol intermediate.
-
Elimination: Subject the resulting N-protected-3-hydroxy-3-phenylpiperidine to acidic conditions to induce dehydration, yielding the corresponding tetrahydropyridine derivative.[5]
-
Hydrogenation: Reduce the double bond of the tetrahydropyridine intermediate via catalytic hydrogenation (e.g., H₂ over Pd/C) to afford N-protected-3-phenylpiperidine.[5]
-
Deprotection: Remove the nitrogen protecting group under appropriate conditions (e.g., strong acid for a Boc group) to yield the final product, 3-phenylpiperidine.[5]
Pharmacology of 3-Phenylpiperidine Derivatives
3-Phenylpiperidine is the parent compound for several pharmacologically active molecules, including the dopamine stabilizer OSU-6162 and the sigma receptor agonist 3-PPP.[2]
OSU-6162: A Dopamine Stabilizer
(-)-OSU-6162 acts as a partial agonist at dopamine D₂ receptors and serotonin 5-HT₂A receptors.[6] This dual action allows it to function as a "dopamine stabilizer," meaning it can inhibit dopamine signaling in hyperdopaminergic states and stimulate it in hypodopaminergic states.[7] It has shown potential in animal models for treating conditions like Parkinson's disease and schizophrenia.[6]
| Derivative | Target(s) | Affinity / Potency | Activity | Reference(s) |
| (-)-OSU-6162 | Dopamine D₂ Receptor | Kᵢ = 447 nM | Low intrinsic activity partial agonist | [7][8] |
| Serotonin 5-HT₂A Receptor | - | Medium intrinsic activity partial agonist | [6] |
Mechanism of Action at Dopamine D₂ Autoreceptors: Dopamine D₂ autoreceptors are presynaptic G-protein coupled receptors (GPCRs) that regulate the synthesis and release of dopamine. They are coupled to the Gαi/o subunit.
-
Activation: When activated by dopamine or a partial agonist like OSU-6162, the Gαi/o protein is activated.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Ion Channel Modulation: The liberated Gβγ subunit directly modulates ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing K⁺ efflux and hyperpolarization of the presynaptic terminal. It also inhibits N- and P/Q-type voltage-gated calcium channels (VGCCs), reducing Ca²⁺ influx.
-
Reduced Dopamine Release: The combined effect of hyperpolarization and reduced calcium influx significantly decreases the probability of dopamine-containing vesicle fusion and release into the synapse.
3-PPP: A Sigma Receptor Ligand
3-(3-Hydroxyphenyl)-N-n-propylpiperidine (3-PPP) is a well-characterized ligand for sigma (σ) receptors.[9] Sigma receptors are unique intracellular proteins, primarily located at the endoplasmic reticulum, that are implicated in a wide range of cellular functions and are targets for various psychoactive drugs.[10] 3-PPP binds to both high and low-affinity states of the sigma receptor, and its binding is modulated by GTP, suggesting an interaction with G-proteins.[9]
| Derivative | Target(s) | Affinity / Potency | Activity | Reference(s) |
| (+)-3-PPP | Sigma (σ) Receptor | K_H = 1.3 - 7.5 nM (high affinity)K_L = 84 - 500 nM (low affinity) | Agonist-like | [9] |
The enantiomers of 3-PPP exhibit different activities, with the (+)-enantiomer acting as a weak agonist and the (-)-enantiomer as an antagonist at D₂ receptors.[2] Its primary utility has been as a research tool to explore the function and modulation of sigma receptors.[10][11]
Conclusion
3-Phenylpiperidine is a foundational structure in the development of centrally acting therapeutic agents. Its straightforward synthesis and versatile chemical nature allow for the creation of a diverse library of derivatives. The pharmacological profiles of its derivatives, such as the dopamine-stabilizing effects of OSU-6162 and the sigma-receptor activity of 3-PPP, underscore the therapeutic potential held within the 3-phenylpiperidine scaffold. This guide serves as a technical resource for researchers engaged in the synthesis, characterization, and application of this important class of compounds in drug discovery and development.
References
- 1. 3-Phenylpyridine(1008-88-4) 1H NMR [m.chemicalbook.com]
- 2. 3-Phenylpiperidine - Wikipedia [en.wikipedia.org]
- 3. 3-PHENYLPIPERIDINE | 3973-62-4 [chemicalbook.com]
- 4. 3-Phenylpiperidine | C11H15N | CID 107207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]
- 6. II. In vitro evidence that (-)-OSU6162 and (+)-OSU6162 produce their behavioral effects through 5-HT2A serotonin and D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of the actions of the novel dopamine receptor-directed compounds (S)-OSU6162 and ACR16 at the D2 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multiple affinity binding states of the sigma receptor: effect of GTP-binding protein-modifying agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of 3-PPP, a sigma receptor ligand, on the anticonvulsive action of conventional antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
